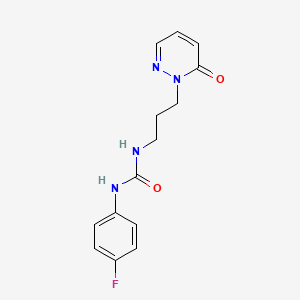
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as PF-04991532, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea' involves the reaction of 4-fluoroaniline with 3-(6-oxopyridazin-1(6H)-yl)propyl isocyanate to form the intermediate, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea.
Starting Materials
4-fluoroaniline, 3-(6-oxopyridazin-1(6H)-yl)propyl isocyanate
Reaction
Step 1: 4-fluoroaniline is reacted with 3-(6-oxopyridazin-1(6H)-yl)propyl isocyanate in a solvent such as dichloromethane or toluene at room temperature., Step 2: The reaction mixture is stirred for several hours until completion., Step 3: The resulting intermediate, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, is isolated by filtration or chromatography., Step 4: The intermediate can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
作用机制
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exerts its pharmacological effects by selectively inhibiting the activity of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE9, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea increases the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in various physiological processes.
生化和生理效应
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been shown to have several biochemical and physiological effects, including increased levels of cGMP, reduced inflammation, and improved cognitive function. In animal models, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has also been shown to reduce tumor growth and improve survival rates.
实验室实验的优点和局限性
One of the main advantages of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is its high selectivity for PDE9, which reduces the risk of off-target effects. However, one of the limitations of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. One potential application is in the treatment of cancer, where 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea could be used in combination with other chemotherapeutic agents to improve treatment outcomes. Another potential application is in the treatment of neurological disorders, where 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea could be used to improve cognitive function in patients with conditions such as Alzheimer's disease. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea to improve its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its high selectivity for PDE9 and its ability to modulate intracellular signaling pathways make it a promising candidate for further research and development. However, further studies are needed to optimize its pharmacokinetics and pharmacodynamics and to explore its potential therapeutic applications in clinical trials.
科学研究应用
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZHQSEPPKSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
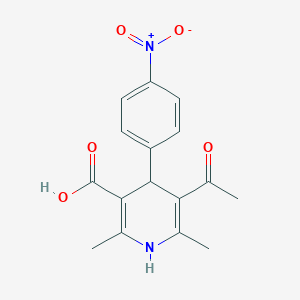
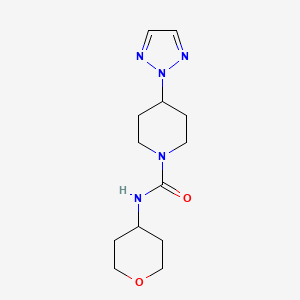
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
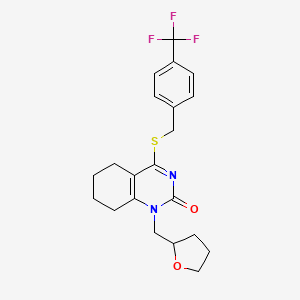
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
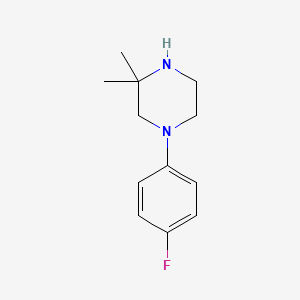
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
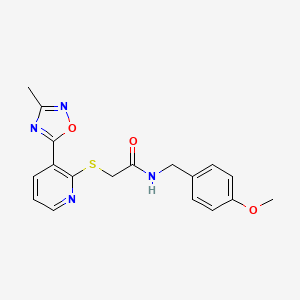
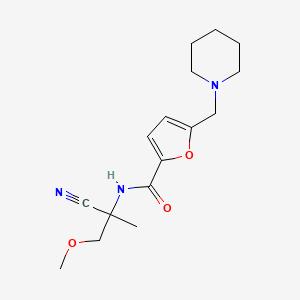
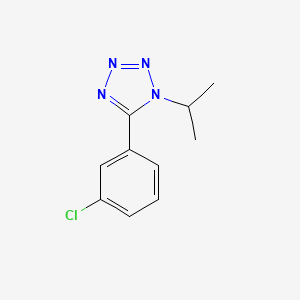
![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)